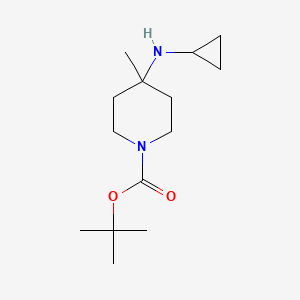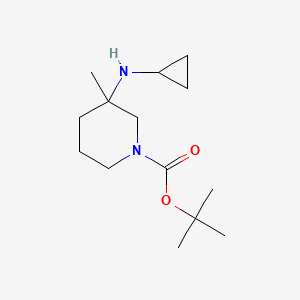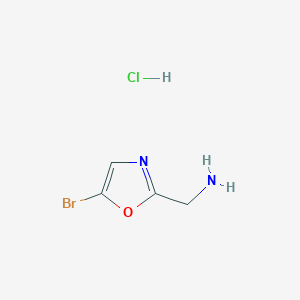
5-Methoxyquinoline-4-carboxylic acid
Overview
Description
5-Methoxyquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxyquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities : A study by Kurasawa et al. (2012) demonstrated the synthesis of quinolone analogues, including 4-methoxyquinoline-2-carboxylate, which were transformed into various compounds with noted antimicrobial activities (Kurasawa et al., 2012).
Applications in Antibacterial Drugs : Odagiri et al. (2018) designed and synthesized novel quinolines, including 7-[(3aS,7aS)-3a-aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrating potent in vitro antibacterial activity against respiratory pathogens (Odagiri et al., 2018).
Photolabile Precursors of Carboxylic Acids : Papageorgiou and Corrie (2000) explored the effects of aromatic substituents, including 4-methoxy substitution, on the photolysis of 1-acyl-7-nitroindolines, showing improved efficiency and potential use as photolabile precursors of carboxylic acids (Papageorgiou & Corrie, 2000).
Fluorescent Labeling in Biomedical Analysis : Hirano et al. (2004) identified 6-Methoxy-4-quinolone as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media, indicating its potential application as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Synthesis of Cephem Derivatives for ADEPT Approaches : Blau et al. (2008) reported the synthesis of new cephalosporin derivatives, including a compound with a 6-methoxyquinolin-8-ylamino group, for potential use in antibody-directed enzyme prodrug therapy (ADEPT) (Blau et al., 2008).
Herbicidal Potential : A study by A. E. et al. (2015) synthesized 8-Methoxyquinoline 5-amino acetic acid and tested its herbicidal activity, indicating its efficacy in weed control (A. E. et al., 2015).
Antiallergy Agents : Althuis et al. (1980) synthesized a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives with antiallergy activity (Althuis et al., 1980).
Cytotoxic Evaluation in Cancer Treatment : Zhao et al. (2005) synthesized certain 4-anilino-2-phenylquinoline derivatives, including 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline, and evaluated their cytotoxicity against cancer cells (Zhao et al., 2005).
properties
IUPAC Name |
5-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-8-10(9)7(11(13)14)5-6-12-8/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJHFNHEVOCIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



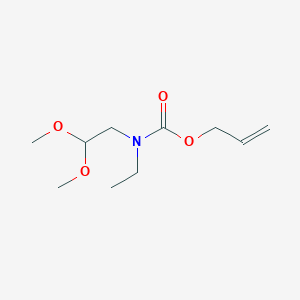
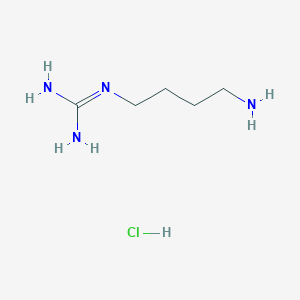

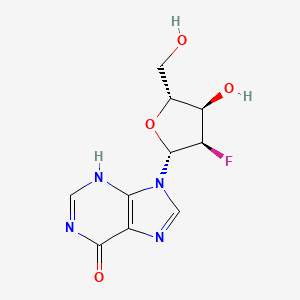

![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/structure/B7988979.png)

![1-Methyl-7-(1-methylpyrazol-4-yl)-5-[4-(trifluoromethoxy)phenyl]benzimidazol-4-ol](/img/structure/B7988994.png)
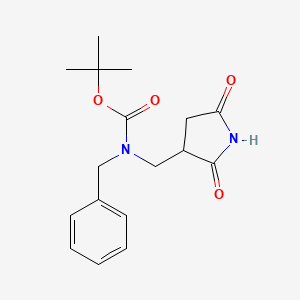
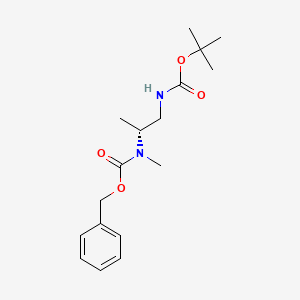
![2-Morpholino-3-(2,2,2-trifluoroacetyl)-4H-benzo[h]chromen-4-one](/img/structure/B7988999.png)
